molecular formula C5H7N B1234684 3-Pentenenitrile CAS No. 4635-87-4

3-Pentenenitrile

Cat. No. B1234684
Key on ui cas rn: 4635-87-4
M. Wt: 81.12 g/mol
InChI Key: UVKXJAUUKPDDNW-UHFFFAOYSA-N
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Patent
US04082811

Procedure details

The process of the present invention is applied to a waste stream from a process which involves the direct addition of two molecules of hydrogen cyanide to a molecule of butadiene thereby producing adiponitrile. The process is conducted in two steps. With reference to the drawing, the first step (reactor 1) involves the addition of one molecule of hydrogen cyanide (stream 2) to dry butadiene (stream 3) in the presence of a catalyst (stream 4) consisting of zero-valent nickel usually in the form of a nickel tetrakis-tritolylphosphite, to produce a mixture of cis- and trans-3-pentenenitrile and 4-pentenenitrile. This reaction mixture is withdrawn from reactor 1 via line 5, treated to remove impurities and then introduced into reactor 6 along with additional HCN (line 7), ligand (line 8) and triarylborane catalyst promoter such as triphenylborane (line 9). In this reaction which can be conducted in one or more steps, 4-pentenenitrile is formed by the in situ isomerization of 3-pentenenitrile. The 4-pentenenitrile is then converted to adiponitrile by the addition of one molecule of HCN. The effluent from the reactor 6 is passed to extractor 13 and there contacted with cyclohexane (line 14). The cyclohexane extractant (line 15) is subsequently directed to further treatment for product recovery. During the hydrocyanation as described as hereinabove a portion of the zero-valent nickel catalyst is oxidized to nickel cyanide which is insoluble in the reaction medium and which forms insoluble complexes with the triarylborane. The tails from the extraction vessel (line 16) contain such complexes which are subsequently separated from the tails (line 16) by centrifuge 17. A typical analysis of this sludge is set forth below in Table I.
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
nickel tetrakis-tritolylphosphite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
cis- and trans-3-pentenenitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
C#N.C=CC=C.C(#N)[CH2:8][CH2:9][CH2:10][CH2:11][C:12]#[N:13].[C:15](#[N:20])[CH2:16][CH2:17][CH:18]=[CH2:19]>[Ni]>[C:12](#[N:13])[CH2:11][CH2:10][CH:9]=[CH2:8].[C:15](#[N:20])[CH2:16][CH:17]=[CH:18][CH3:19]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC=C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC#N)#N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC=C
Step Five
Name
nickel tetrakis-tritolylphosphite
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
cis- and trans-3-pentenenitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC=C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to produce
CUSTOM
Type
CUSTOM
Details
This reaction mixture is withdrawn from reactor 1 via line 5
ADDITION
Type
ADDITION
Details
treated
CUSTOM
Type
CUSTOM
Details
to remove impurities
ADDITION
Type
ADDITION
Details
introduced into reactor 6 along with additional HCN (line 7), ligand (line 8) and triarylborane catalyst promoter such as triphenylborane (line 9)
CUSTOM
Type
CUSTOM
Details
In this reaction which

Outcomes

Product
Name
Type
product
Smiles
C(CCC=C)#N
Name
Type
product
Smiles
C(CC=CC)#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04082811

Procedure details

The process of the present invention is applied to a waste stream from a process which involves the direct addition of two molecules of hydrogen cyanide to a molecule of butadiene thereby producing adiponitrile. The process is conducted in two steps. With reference to the drawing, the first step (reactor 1) involves the addition of one molecule of hydrogen cyanide (stream 2) to dry butadiene (stream 3) in the presence of a catalyst (stream 4) consisting of zero-valent nickel usually in the form of a nickel tetrakis-tritolylphosphite, to produce a mixture of cis- and trans-3-pentenenitrile and 4-pentenenitrile. This reaction mixture is withdrawn from reactor 1 via line 5, treated to remove impurities and then introduced into reactor 6 along with additional HCN (line 7), ligand (line 8) and triarylborane catalyst promoter such as triphenylborane (line 9). In this reaction which can be conducted in one or more steps, 4-pentenenitrile is formed by the in situ isomerization of 3-pentenenitrile. The 4-pentenenitrile is then converted to adiponitrile by the addition of one molecule of HCN. The effluent from the reactor 6 is passed to extractor 13 and there contacted with cyclohexane (line 14). The cyclohexane extractant (line 15) is subsequently directed to further treatment for product recovery. During the hydrocyanation as described as hereinabove a portion of the zero-valent nickel catalyst is oxidized to nickel cyanide which is insoluble in the reaction medium and which forms insoluble complexes with the triarylborane. The tails from the extraction vessel (line 16) contain such complexes which are subsequently separated from the tails (line 16) by centrifuge 17. A typical analysis of this sludge is set forth below in Table I.
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
nickel tetrakis-tritolylphosphite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
cis- and trans-3-pentenenitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
C#N.C=CC=C.C(#N)[CH2:8][CH2:9][CH2:10][CH2:11][C:12]#[N:13].[C:15](#[N:20])[CH2:16][CH2:17][CH:18]=[CH2:19]>[Ni]>[C:12](#[N:13])[CH2:11][CH2:10][CH:9]=[CH2:8].[C:15](#[N:20])[CH2:16][CH:17]=[CH:18][CH3:19]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC=C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC#N)#N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC=C
Step Five
Name
nickel tetrakis-tritolylphosphite
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
cis- and trans-3-pentenenitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC=C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to produce
CUSTOM
Type
CUSTOM
Details
This reaction mixture is withdrawn from reactor 1 via line 5
ADDITION
Type
ADDITION
Details
treated
CUSTOM
Type
CUSTOM
Details
to remove impurities
ADDITION
Type
ADDITION
Details
introduced into reactor 6 along with additional HCN (line 7), ligand (line 8) and triarylborane catalyst promoter such as triphenylborane (line 9)
CUSTOM
Type
CUSTOM
Details
In this reaction which

Outcomes

Product
Name
Type
product
Smiles
C(CCC=C)#N
Name
Type
product
Smiles
C(CC=CC)#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04082811

Procedure details

The process of the present invention is applied to a waste stream from a process which involves the direct addition of two molecules of hydrogen cyanide to a molecule of butadiene thereby producing adiponitrile. The process is conducted in two steps. With reference to the drawing, the first step (reactor 1) involves the addition of one molecule of hydrogen cyanide (stream 2) to dry butadiene (stream 3) in the presence of a catalyst (stream 4) consisting of zero-valent nickel usually in the form of a nickel tetrakis-tritolylphosphite, to produce a mixture of cis- and trans-3-pentenenitrile and 4-pentenenitrile. This reaction mixture is withdrawn from reactor 1 via line 5, treated to remove impurities and then introduced into reactor 6 along with additional HCN (line 7), ligand (line 8) and triarylborane catalyst promoter such as triphenylborane (line 9). In this reaction which can be conducted in one or more steps, 4-pentenenitrile is formed by the in situ isomerization of 3-pentenenitrile. The 4-pentenenitrile is then converted to adiponitrile by the addition of one molecule of HCN. The effluent from the reactor 6 is passed to extractor 13 and there contacted with cyclohexane (line 14). The cyclohexane extractant (line 15) is subsequently directed to further treatment for product recovery. During the hydrocyanation as described as hereinabove a portion of the zero-valent nickel catalyst is oxidized to nickel cyanide which is insoluble in the reaction medium and which forms insoluble complexes with the triarylborane. The tails from the extraction vessel (line 16) contain such complexes which are subsequently separated from the tails (line 16) by centrifuge 17. A typical analysis of this sludge is set forth below in Table I.
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
nickel tetrakis-tritolylphosphite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
cis- and trans-3-pentenenitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
C#N.C=CC=C.C(#N)[CH2:8][CH2:9][CH2:10][CH2:11][C:12]#[N:13].[C:15](#[N:20])[CH2:16][CH2:17][CH:18]=[CH2:19]>[Ni]>[C:12](#[N:13])[CH2:11][CH2:10][CH:9]=[CH2:8].[C:15](#[N:20])[CH2:16][CH:17]=[CH:18][CH3:19]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC=C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC#N)#N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC=C
Step Five
Name
nickel tetrakis-tritolylphosphite
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
cis- and trans-3-pentenenitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC=C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to produce
CUSTOM
Type
CUSTOM
Details
This reaction mixture is withdrawn from reactor 1 via line 5
ADDITION
Type
ADDITION
Details
treated
CUSTOM
Type
CUSTOM
Details
to remove impurities
ADDITION
Type
ADDITION
Details
introduced into reactor 6 along with additional HCN (line 7), ligand (line 8) and triarylborane catalyst promoter such as triphenylborane (line 9)
CUSTOM
Type
CUSTOM
Details
In this reaction which

Outcomes

Product
Name
Type
product
Smiles
C(CCC=C)#N
Name
Type
product
Smiles
C(CC=CC)#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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